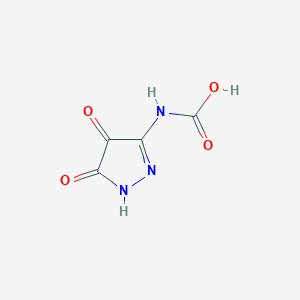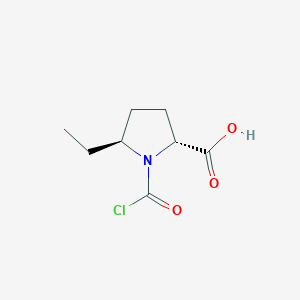
(2R,5S)-1-(Chlorocarbonyl)-5-ethylpyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,5S)-1-(Chlorocarbonyl)-5-ethylpyrrolidine-2-carboxylic acid is a chiral compound with significant potential in various fields of chemistry and biology. This compound is characterized by its unique structural features, including a chlorocarbonyl group and an ethyl substituent on a pyrrolidine ring. The stereochemistry of the compound, indicated by the (2R,5S) configuration, plays a crucial role in its reactivity and interactions with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-1-(Chlorocarbonyl)-5-ethylpyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate pyrrolidine derivative.
Ethylation: The ethyl group is introduced via an alkylation reaction, often using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is essential for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,5S)-1-(Chlorocarbonyl)-5-ethylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorocarbonyl group to a hydroxyl group or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorocarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(2R,5S)-1-(Chlorocarbonyl)-5-ethylpyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in stereoselective synthesis.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2R,5S)-1-(Chlorocarbonyl)-5-ethylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The stereochemistry of the compound ensures selective binding to these targets, enhancing its efficacy and reducing off-target effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,5S)-1-(Chlorocarbonyl)-5-methylpyrrolidine-2-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
(2R,5S)-1-(Chlorocarbonyl)-5-propylpyrrolidine-2-carboxylic acid: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
The unique combination of the chlorocarbonyl group and the ethyl substituent in (2R,5S)-1-(Chlorocarbonyl)-5-ethylpyrrolidine-2-carboxylic acid imparts distinct reactivity and selectivity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C8H12ClNO3 |
|---|---|
Molekulargewicht |
205.64 g/mol |
IUPAC-Name |
(2R,5S)-1-carbonochloridoyl-5-ethylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H12ClNO3/c1-2-5-3-4-6(7(11)12)10(5)8(9)13/h5-6H,2-4H2,1H3,(H,11,12)/t5-,6+/m0/s1 |
InChI-Schlüssel |
RNXPMBJOIRCGKA-NTSWFWBYSA-N |
Isomerische SMILES |
CC[C@H]1CC[C@@H](N1C(=O)Cl)C(=O)O |
Kanonische SMILES |
CCC1CCC(N1C(=O)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one](/img/structure/B12874396.png)

![N-(2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)quinolin-3-amine](/img/structure/B12874411.png)


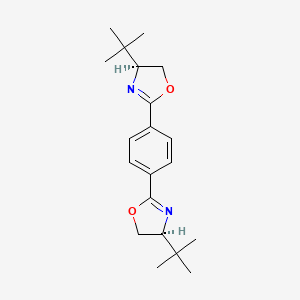
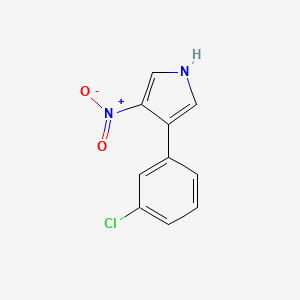
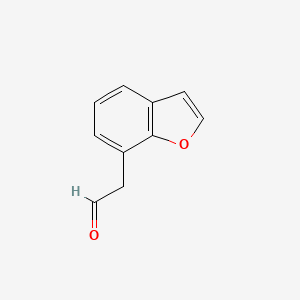
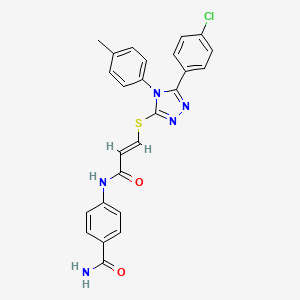
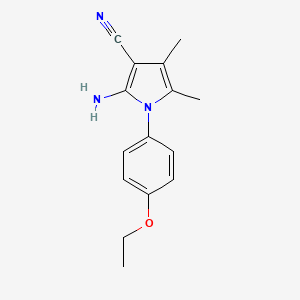
![6-Chlorooxazolo[5,4-b]pyridine](/img/structure/B12874461.png)
![2-(Carboxy(hydroxy)methyl)-7-nitrobenzo[d]oxazole](/img/structure/B12874469.png)
![2-(Chloromethyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B12874473.png)
